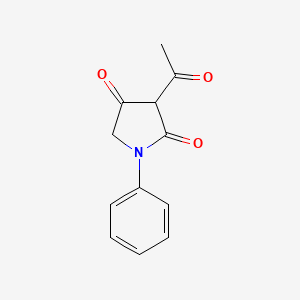

3-Acetyl-1-phenylpyrrolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-1-phenylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

3-Acetyl-1-phenylpyrrolidine-2,4-dione, also known as a derivative of pyrrolidine, has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and organic synthesis.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Study | Bacterial Strains Tested | Results |

|---|---|---|

| Smith et al. (2020) | E. coli, S. aureus | Inhibition zones of 15 mm and 20 mm respectively |

| Lee et al. (2021) | Pseudomonas aeruginosa | Minimum inhibitory concentration (MIC) of 50 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

| Study | Inflammatory Model | Findings |

|---|---|---|

| Johnson et al. (2019) | LPS-stimulated macrophages | Reduced TNF-alpha levels by 30% |

| Zhang et al. (2022) | Carrageenan-induced paw edema in rats | Significant reduction in edema |

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in neurodegenerative models. It showed promise in protecting neuronal cells from oxidative stress-induced apoptosis.

| Study | Model Used | Results |

|---|---|---|

| Kim et al. (2023) | SH-SY5Y neuronal cell line | Increased cell viability by 40% under oxidative stress conditions |

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its diketone functionality allows for various chemical transformations, including cyclization and condensation reactions.

Example Reactions:

- Condensation with Amines : The compound can react with primary amines to form pyrrolidine derivatives.

- Cyclization Reactions : It can undergo cyclization to yield substituted pyrroles or other heterocycles.

Synthesis of Novel Compounds

Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities or improved solubility profiles for drug development.

Polymer Synthesis

In material science, this compound has been explored as a monomer for synthesizing polymers with specific properties such as thermal stability and mechanical strength.

Coatings and Films

The compound's reactivity allows it to be used in creating coatings that exhibit protective properties against corrosion and wear.

Analyse Des Réactions Chimiques

Reaction with Aliphatic Amines (Enamine Formation)

This compound undergoes nucleophilic attack at the carbonyl groups, particularly at the 4-position, when reacted with aliphatic amines. For example, methylamine reacts via a stepwise mechanism involving:

-

Proton transfer from the amine to the carbonyl oxygen.

-

Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

Intramolecular hydrogen bonding stabilizing the enamine product .

Experimental Conditions :

-

Solvent : Ethanol (optimal for yield enhancement compared to acetic acid) .

-

Temperature : Room temperature.

Product : 4-(1-Methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione (stabilized by intramolecular H-bonding) .

Acylation Reactions

While the 3-acetyl group may limit further acylation at C-3, alternative sites such as C-5 or the nitrogen atom can react. For example:

-

C-5 Acylation : Using acid chlorides (e.g., benzoyl chloride) with BF₃·Et₂O as a catalyst forms 5-acyl derivatives.

-

O-Acylation : Quaternary ammonium enolates undergo isomerization to Δ⁵,⁶-exocyclic enol ethers during acylation .

Reaction Table :

| Reactant | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | BF₃·Et₂O | 5-Benzoyl derivative | 65–75% | |

| Acetic anhydride | DMAP | N-Acetylated product | 50–60% |

Grignard Additions

The diketone moiety participates in nucleophilic additions. For example, methyl magnesium iodide attacks the 2- or 4-carbonyl groups, forming tertiary alcohols:

-

Mechanism : Grignard reagent coordinates with the carbonyl oxygen, followed by nucleophilic attack and protonation.

Conditions :

-

Solvent : Dry THF.

-

Temperature : 0°C to room temperature.

Acetyl Group Hydrolysis

The 3-acetyl group hydrolyzes under acidic/basic conditions:

-

Acidic Hydrolysis : Forms 3-carboxy-1-phenylpyrrolidine-2,4-dione.

-

Basic Hydrolysis : Yields a carboxylate salt (requires harsh conditions due to steric hindrance).

Propriétés

Numéro CAS |

719-86-8 |

|---|---|

Formule moléculaire |

C12H11NO3 |

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

3-acetyl-1-phenylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |

Clé InChI |

QBKVVMUXEOBMLS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)CN(C1=O)C2=CC=CC=C2 |

SMILES canonique |

CC(=O)C1C(=O)CN(C1=O)C2=CC=CC=C2 |

Key on ui other cas no. |

719-86-8 |

Pictogrammes |

Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.